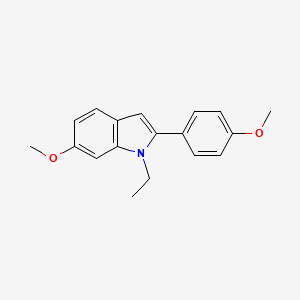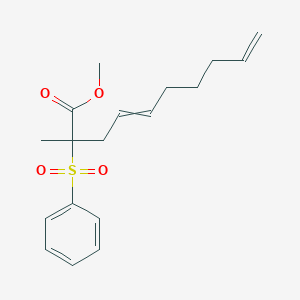
Methyl 2-(benzenesulfonyl)-2-methyldeca-4,9-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(benzenesulfonyl)-2-methyldeca-4,9-dienoate is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a methylated deca-4,9-dienoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzenesulfonyl)-2-methyldeca-4,9-dienoate typically involves the reaction of benzenesulfonyl chloride with a suitable methylated deca-4,9-dienoate precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at ambient temperature . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Methyl 2-(benzenesulfonyl)-2-methyldeca-4,9-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzenesulfonyl derivatives.
科学的研究の応用
Methyl 2-(benzenesulfonyl)-2-methyldeca-4,9-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(benzenesulfonyl)-2-methyldeca-4,9-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and exert various effects, depending on the specific context .
類似化合物との比較
Similar Compounds
Methyl benzenesulfonate: Similar structure but lacks the deca-4,9-dienoate backbone.
Benzenesulfonyl chloride: Precursor used in the synthesis of Methyl 2-(benzenesulfonyl)-2-methyldeca-4,9-dienoate.
Sulfone derivatives: Products of oxidation reactions involving the sulfonyl group.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group with a methylated deca-4,9-dienoate backbone. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
91945-57-2 |
|---|---|
分子式 |
C18H24O4S |
分子量 |
336.4 g/mol |
IUPAC名 |
methyl 2-(benzenesulfonyl)-2-methyldeca-4,9-dienoate |
InChI |
InChI=1S/C18H24O4S/c1-4-5-6-7-8-12-15-18(2,17(19)22-3)23(20,21)16-13-10-9-11-14-16/h4,8-14H,1,5-7,15H2,2-3H3 |
InChIキー |
RKQPIMVGQKYRJI-UHFFFAOYSA-N |
正規SMILES |
CC(CC=CCCCC=C)(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
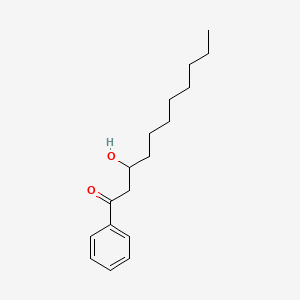

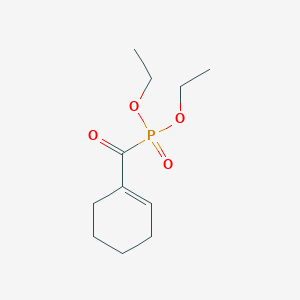
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
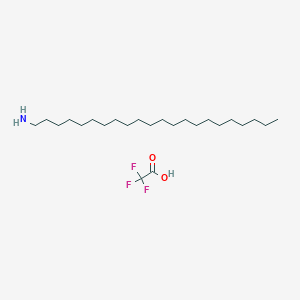
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
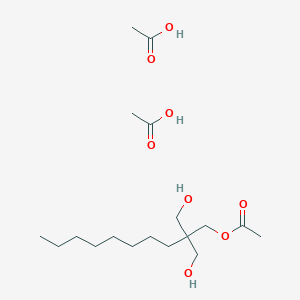

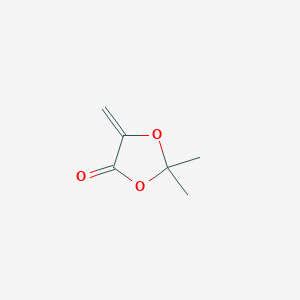
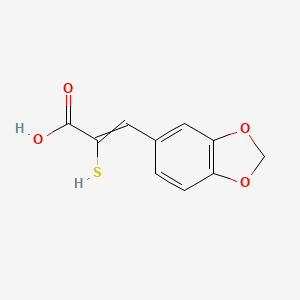

![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
